An In-depth Technical Guide to 4-(Phenylazo)-1-naphthol

An In-depth Technical Guide to 4-(Phenylazo)-1-naphthol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Phenylazo)-1-naphthol (CAS No. 3651-02-3), a synthetic azo dye. It details its chemical and physical properties, provides an experimental protocol for its synthesis, discusses its applications, and outlines safety and toxicological information.

Core Properties and Identification

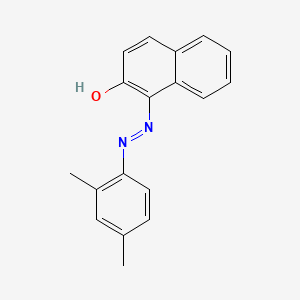

4-(Phenylazo)-1-naphthol is an organic compound characterized by a phenylazo group attached to a naphthol skeleton. Its identity and fundamental properties are summarized below.

| Identifier | Value | Reference |

| CAS Number | 3651-02-3 | [1][2][3][4] |

| Molecular Formula | C₁₆H₁₂N₂O | [1][2][3][5] |

| Molecular Weight | 248.28 g/mol | [1][2][4] |

| IUPAC Name | 4-(phenyldiazenyl)naphthalen-1-ol | [5] |

| Synonyms | 1-Naphthalenol, 4-(phenylazo)-, C.I. Solvent Brown 4, 1-(Phenylazo)-4-naphthol | [2][4][5] |

Physicochemical Data

The compound presents as an orange-yellow to dark red-brown crystalline powder.[1][4][6] It is stable under acidic and neutral conditions but is susceptible to decomposition under alkaline conditions.[6]

| Property | Value | Reference |

| Appearance | Orange-yellow crystalline powder / Dark red light brown solid | [1][4][6] |

| Boiling Point | 391.35°C (estimate) | [1][4][6] |

| Density | 1.1077 g/cm³ (estimate) | [1][4][6] |

| Refractive Index | 1.5800 (estimate) | [1][4][6] |

| Solubility | Insoluble in water. Soluble in ethanol, acetone, ethyl acetate, and chloroform. Slightly soluble in benzene. | [1][4][6] |

Experimental Protocols

Synthesis of 4-(Phenylazo)-1-naphthol via Azo Coupling

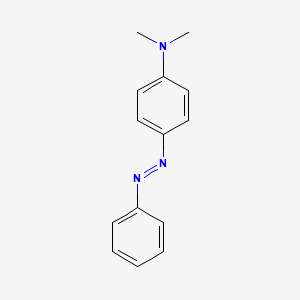

The primary method for synthesizing 4-(Phenylazo)-1-naphthol is through an azo coupling reaction. This involves the diazotization of aniline (B41778) to form a phenyl diazonium salt, which then undergoes an electrophilic substitution with 1-naphthol (B170400) (α-naphthol).[1][7][8]

Methodology:

-

Diazotization of Aniline: Aniline is treated with sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid) at a low temperature (typically 0-5°C) to form the phenyl diazonium salt. Maintaining a low temperature is critical to prevent the decomposition of the unstable diazonium salt.

-

Coupling Reaction: The resulting cold diazonium salt solution is then slowly added to a solution of 1-naphthol (α-naphthol) dissolved in an alkaline or neutral medium.[7][8] The coupling reaction is an electrophilic aromatic substitution, where the diazonium cation acts as the electrophile and attacks the electron-rich naphthol ring, preferentially at the para position (C4) relative to the hydroxyl group.[7]

-

Product Isolation: The resulting azo dye precipitates out of the solution and can be collected by filtration, washed, and purified, typically through recrystallization.

Applications in Research and Industry

4-(Phenylazo)-1-naphthol has established uses primarily as a colorant and an analytical reagent.

-

Dye and Pigment: It is widely used to impart an orange-yellow color to various materials, including textiles, leather, paper, oils, and paraffin (B1166041) wax.[1][4][6]

-

Analytical Chemistry: The compound serves as an analytical reagent and indicator for the detection of certain metal cations, such as aluminum, cobalt, and iron.[6] A structurally related compound, 4-(4-Nitrophenylazo)-1-naphthol, is noted for its use in the colorimetric determination of magnesium and other metal ions and as a pH indicator.[9]

Biological Activity and Toxicology

Antifungal Activity

A study investigating the antifungal properties of 4-(Phenylazo)-1-naphthol against Fusarium oxysporum f. sp. lycopersici (FOL), a pathogen causing wilt disease in tomatoes, found that the compound did not possess antifungal potential.[8] In fact, across concentrations ranging from 0.78 to 100 mg/mL, it variably enhanced the fungal biomass by 8-28%.[8]

Safety and Handling

While generally considered relatively safe for its intended industrial uses, proper safety precautions are necessary during handling.[6]

-

Hazards: The compound may cause skin and eye irritation.[6]

-

Personal Protective Equipment (PPE): It is recommended to wear appropriate protective equipment, such as gloves and safety goggles, when handling the substance to avoid direct contact.[6]

-

Storage: 4-(Phenylazo)-1-naphthol should be stored in a cool, dry, and well-ventilated place, away from sources of heat and ignition.[6][10]

-

General Hygiene: Standard industrial hygiene practices should be followed, including washing hands after handling and before eating or drinking.[10]

This guide consolidates key technical information for professionals working with 4-(Phenylazo)-1-naphthol, providing a foundation for its synthesis, application, and safe handling.

References

- 1. 4-(phenylazo)-1-naphthol CAS#: 3651-02-3 [m.chemicalbook.com]

- 2. 4-(phenylazo)-1-naphthol [webbook.nist.gov]

- 3. 4-(phenylazo)-1-naphthol [webbook.nist.gov]

- 4. 4-(phenylazo)-1-naphthol | 3651-02-3 [chemicalbook.com]

- 5. 1-Naphthalenol, 4-(phenylazo)- | C16H12N2O | CID 77214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 4-(4-Nitrophenylazo)-1-naphthol | 99.9% Azo Dye Standard | Alkemist [alkemist.org]

- 10. fishersci.fi [fishersci.fi]